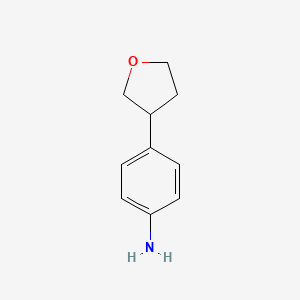

4-(Oxolan-3-yl)aniline

Overview

Description

Scientific Research Applications

Oxidative Stress and Pathogenesis in Malaria

Research has highlighted the role of oxidative stress in the pathogenesis of severe malaria complications such as anemia and immunodepression. Oxidative stress, associated with lipoperoxidation, leads to the production of 4-hydroxynonenal (4-HNE), a molecule that modulates critical cellular functions and contributes to malaria complications. This insight suggests a potential therapeutic target for managing severe malaria by modulating oxidative stress pathways (Schwarzer, Arese, & Skorokhod, 2015).

Bioactive Marker for Pathophysiological Processes

4-Hydroxynonenal (HNE), closely related to the chemical structure of interest, serves as a bioactive marker for oxidative stress and has emerged as a significant factor in the pathogenesis of diseases like Alzheimer's. It acts as a signaling molecule, influencing various biological activities and offering a marker for oxidative stress in clinical settings. This role underscores the importance of such compounds in developing diagnostic and therapeutic approaches for oxidative stress-related diseases (Žarković, 2003).

Development of 1,3,4-Oxadiazole-based Derivatives

The structural feature of 1,3,4-oxadiazole, a core similar to the chemical , has been extensively researched for its therapeutic potential. These derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, and antibacterial properties, highlighting the significance of structural analogs in drug development (Verma et al., 2019).

Photocatalyst Materials for Water Splitting

Research on photocatalytic water splitting for hydrogen production has identified various photocatalyst materials, including oxides and nitrides, which are key for sustainable energy solutions. The study of these materials provides insight into designing new compounds for efficient solar energy conversion, relevant to the environmental applications of 4-(Oxolan-3-yl)aniline derivatives (Kudo & Miseki, 2009).

Oxo Boron Clusters in Optical Applications

Oxo boron clusters, with their unique structural and optical properties, have potential applications in catalysis, nonlinear optics, and lighting devices. The research into these clusters offers a pathway to explore the use of 4-(Oxolan-3-yl)aniline derivatives in creating new materials with desirable optical properties (Lin & Yang, 2011).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It also causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

4-(oxolan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTIOFHVFUMIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxolan-3-yl)aniline | |

CAS RN |

1353853-58-3 | |

| Record name | 4-(oxolan-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

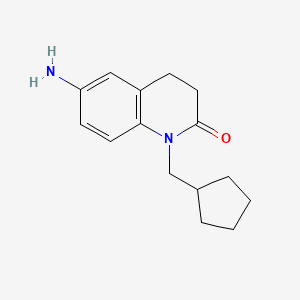

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)

![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)